N-{4-[(2-methyl-1-piperidinyl)sulfonyl]phenyl}-2-furamide N-{4-[(2-methyl-1-piperidinyl)sulfonyl]phenyl}-2-furamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC0770467
InChI: InChI=1S/C17H20N2O4S/c1-13-5-2-3-11-19(13)24(21,22)15-9-7-14(8-10-15)18-17(20)16-6-4-12-23-16/h4,6-10,12-13H,2-3,5,11H2,1H3,(H,18,20)
SMILES: CC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CO3
Molecular Formula: C17H20N2O4S
Molecular Weight: 348.4 g/mol

N-{4-[(2-methyl-1-piperidinyl)sulfonyl]phenyl}-2-furamide

CAS No.:

Cat. No.: VC0770467

Molecular Formula: C17H20N2O4S

Molecular Weight: 348.4 g/mol

* For research use only. Not for human or veterinary use.

N-{4-[(2-methyl-1-piperidinyl)sulfonyl]phenyl}-2-furamide -

Specification

Molecular Formula C17H20N2O4S
Molecular Weight 348.4 g/mol
IUPAC Name N-[4-(2-methylpiperidin-1-yl)sulfonylphenyl]furan-2-carboxamide
Standard InChI InChI=1S/C17H20N2O4S/c1-13-5-2-3-11-19(13)24(21,22)15-9-7-14(8-10-15)18-17(20)16-6-4-12-23-16/h4,6-10,12-13H,2-3,5,11H2,1H3,(H,18,20)
Standard InChI Key ZLFYXKUIZJUGSZ-UHFFFAOYSA-N
SMILES CC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CO3
Canonical SMILES CC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CO3

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator